REACTION_SMILES
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[BH4-:14].[CH3:17][OH:18].[ClH:16].[Na+:15].[O:1]=[CH:2][CH2:3][c:4]1[n:5][cH:6][c:7]([C:10](=[O:11])[O:12][CH3:13])[n:8][cH:9]1>>[OH:1][CH2:2][CH2:3][c:4]1[n:5][cH:6][c:7]([C:10](=[O:11])[O:12][CH3:13])[n:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnc(CC=O)cn1
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Name
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Type
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product
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Smiles
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COC(=O)c1cnc(CCO)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |